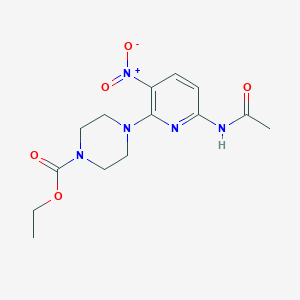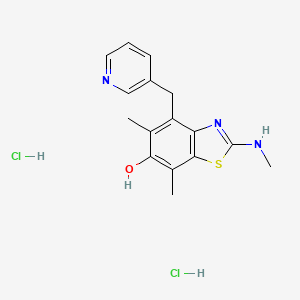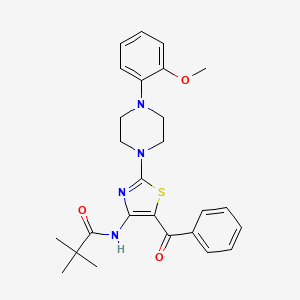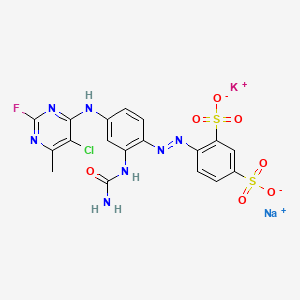
Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate is a complex organic compound with a unique structure that includes azo, pyrimidyl, and sulphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate aromatic amine. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as crystallization, filtration, and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces aromatic amines.
Scientific Research Applications
Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with cellular components. The pyrimidyl group can bind to nucleic acids or proteins, affecting their function. The sulphonate groups enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate
- This compound
Uniqueness
This compound is unique due to its combination of azo, pyrimidyl, and sulphonate groups, which confer specific chemical and biological properties
Properties
CAS No. |
83763-55-7 |
|---|---|
Molecular Formula |
C18H13ClFKN7NaO7S2 |
Molecular Weight |
620.0 g/mol |
IUPAC Name |
potassium;sodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C18H15ClFN7O7S2.K.Na/c1-8-15(19)16(25-17(20)22-8)23-9-2-4-11(13(6-9)24-18(21)28)26-27-12-5-3-10(35(29,30)31)7-14(12)36(32,33)34;;/h2-7H,1H3,(H3,21,24,28)(H,22,23,25)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
SFGDUYULGSBLHA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=NC(=N1)F)NC2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl.[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


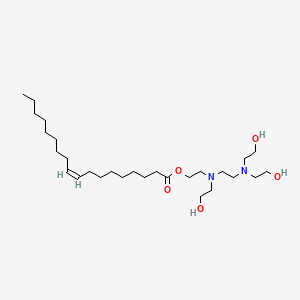

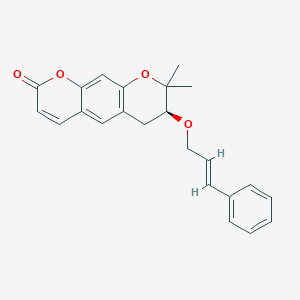

![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
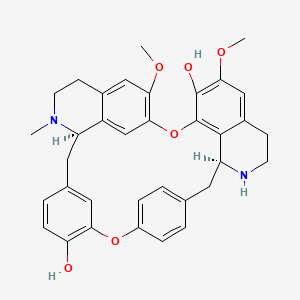

![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
